4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide

Vue d'ensemble

Description

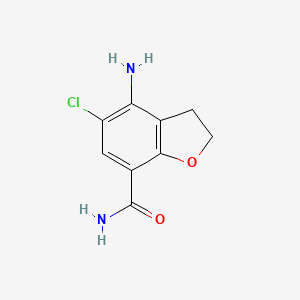

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a chemical compound with a benzofuran core structure It features an amino group at the 4-position, a chloro group at the 5-position, and a carboxamide group at the 7-position

Mécanisme D'action

Target of Action

The primary target of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide is the 5-HT4 serotonin receptor . This receptor is a G protein-coupled receptor (GPCR) expressed in the central nervous system (CNS) and peripheral tissues .

Mode of Action

4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide acts as a selective agonist for the 5-HT4 serotonin receptor . As an agonist, it binds to the receptor and activates it, triggering a series of biochemical reactions .

Result of Action

The activation of the 5-HT4 serotonin receptor by 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide leads to enterokinetic activity . This activity promotes gastrointestinal motility, making the compound potentially useful for disorders of reduced motility .

Analyse Biochimique

Biochemical Properties

The role of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide in biochemical reactions is primarily as an intermediate in the synthesis of Prucalopride . Prucalopride is a selective 5-HT4 serotonin receptor agonist with enterokinetic activity . The 5-HT4 receptors are GPCRs that are expressed in the CNS and peripheral tissues .

Cellular Effects

The effects of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide on cells are not directly known. Its derivative, Prucalopride, has a role in gastrointestinal motility disorders such as irritable bowel syndrome and idiopathic constipation .

Molecular Mechanism

Prucalopride, a compound synthesized from it, acts as a selective 5-HT4 serotonin receptor agonist .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 242 °C (dec.) .

Metabolic Pathways

Its derivative, Prucalopride, is known to interact with the 5-HT4 serotonin receptor .

Subcellular Localization

Its derivative, Prucalopride, is known to interact with the 5-HT4 serotonin receptor, which is expressed in the CNS and peripheral tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like HPLC and NMR .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The amino and chloro groups allow for various substitution reactions, including nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly utilized in creating derivatives for pharmaceutical applications and materials science.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for creating various chemical entities. |

| Polymer Development | Contributes to the formulation of polymers with tailored properties. |

Biology

- Biological Activity : Research indicates that 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effects observed |

| Escherichia coli | Demonstrated antimicrobial activity |

Medicine

- Pharmacological Research : The compound is under investigation for its therapeutic potential, particularly as a scaffold for developing new drugs targeting gastrointestinal disorders such as irritable bowel syndrome and idiopathic constipation. Its mechanism involves enhancing enterokinetic activity through 5-HT4 receptor activation.

| Medical Application | Mechanism of Action |

|---|---|

| Gastrointestinal Disorders | Selective agonism of 5-HT4 receptor leading to increased motility |

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines. A notable case study focused on its impact on MCF-7 breast cancer cells:

- IC50 Value : The compound exhibited an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).

| Treatment | IC50 Value (µM) |

|---|---|

| This compound | 1.30 |

| SAHA | 17.25 |

The mechanism involved induction of apoptosis and disruption of the cell cycle at the S phase.

Antimicrobial Studies

The antimicrobial efficacy of this compound was evaluated against various pathogens:

- Results : Preliminary results indicate significant inhibition against multiple bacterial strains.

| Pathogen | Observed Effect |

|---|---|

| Mycobacterium smegmatis | Significant inhibition observed |

| Pseudomonas aeruginosa | Effective at lower concentrations |

Comparaison Avec Des Composés Similaires

- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide

Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the carboxamide group at the 7-position may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery .

Activité Biologique

Overview

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a chemical compound characterized by its unique benzofuran structure, featuring an amino group at the 4-position, a chloro substituent at the 5-position, and a carboxamide group at the 7-position. This structural arrangement contributes to its potential biological activities, particularly in pharmacological applications.

The primary biological activity of this compound is linked to its role as a selective agonist for the 5-HT4 serotonin receptor . Activation of this receptor is associated with enterokinetic activity , which can enhance gastrointestinal motility. This mechanism makes it a candidate for treating disorders like irritable bowel syndrome and idiopathic constipation, primarily through its derivative, Prucalopride.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown promising results in its ability to inhibit the growth of various microbial strains, although further detailed investigations are needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

The compound serves as an intermediate in the synthesis of Prucalopride, which has established clinical applications in gastrointestinal disorders. Its melting point is noted at 242 °C (dec.), indicating stability under certain conditions. The compound's molecular weight is approximately 213.62 g/mol.

Future Directions in Research

Further research is warranted to explore the following aspects:

- Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its biological effects.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings for gastrointestinal disorders and potential anticancer applications.

- Structural Modifications : Investigating how modifications to its structure might enhance its biological activity or reduce side effects.

Propriétés

IUPAC Name |

4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYQIWSECQYHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2C(=O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801217832 | |

| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182808-16-8 | |

| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182808-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.